2-(2-Tolyl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(2-Tolyl)thiazole-5-boronic acid pinacol ester (2TTPE) is a boronic acid pinacol ester that has been studied for its potential applications in scientific research. It is a versatile compound that can be used in a variety of reactions and can be used to synthesize a wide range of compounds. 2TTPE has been studied for its ability to act as a catalyst, as a reagent, and as a ligand. Its versatile nature makes it an attractive choice for researchers in a variety of fields.
Mechanism of Action
2-(2-Tolyl)thiazole-5-boronic acid pinacol ester is a boronic acid pinacol ester that is capable of acting as a catalyst, reagent, and ligand. Its ability to act as a catalyst is due to its ability to form a boronate ester with an aromatic ring. This boronate ester is capable of facilitating the formation of C-C and C-O bonds. Its ability to act as a reagent is due to its ability to form a boronic ester with an aromatic ring. This boronic ester is capable of facilitating the formation of C-C, C-N, C-O, and C-S bonds. Its ability to act as a ligand is due to its ability to form a coordination complex with metal ions. This coordination complex is capable of facilitating the formation of C-C, C-N, C-O, and C-S bonds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been studied for its ability to act as an antioxidant, an anti-inflammatory agent, and an antibacterial agent. It has also been studied for its ability to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, this compound has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
2-(2-Tolyl)thiazole-5-boronic acid pinacol ester has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its low cost and availability. It is a relatively inexpensive compound and is widely available from chemical suppliers. Another advantage of using this compound is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds.
A limitation of using this compound is its low solubility. It is not very soluble in water or other organic solvents, which can make it difficult to use in certain reactions. In addition, this compound is not very stable and can degrade over time. This can make it difficult to store and use in long-term experiments.
Future Directions
There are a number of potential future directions for the use of 2-(2-Tolyl)thiazole-5-boronic acid pinacol ester. One potential direction is the development of new catalysts and reagents based on this compound. This could lead to the development of more efficient and selective catalysts and reagents for a variety of reactions. Another potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. This could lead to the development of more effective drugs and pesticides. Finally, another potential direction is the development of new polymers based on this compound. This could lead to the development of more durable and versatile materials for a variety of applications.
Synthesis Methods
2-(2-Tolyl)thiazole-5-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves the reaction of 2-tolylthiazole and 5-boronic acid pinacol ester. This reaction is typically carried out in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction can be carried out in a variety of solvents including water, methanol, and ethanol. The reaction can also be carried out in the presence of a catalyst such as palladium or copper.
Scientific Research Applications
2-(2-Tolyl)thiazole-5-boronic acid pinacol ester has been studied for its potential applications in scientific research. It has been studied for its ability to act as a catalyst, as a reagent, and as a ligand. Its versatile nature makes it an attractive choice for researchers in a variety of fields. It has been used in a variety of reactions such as the Suzuki-Miyaura reaction, the Stille reaction, and the Sonogashira reaction. It has also been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers.
properties
IUPAC Name |
2-(2-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-8-6-7-9-12(11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASJKONMDYRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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